(3-Aminopropyl)(2-methoxyethyl)amine

説明

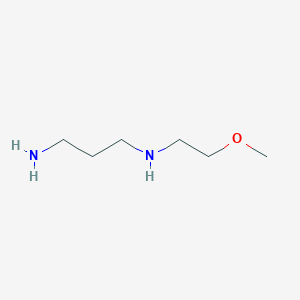

(3-Aminopropyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C6H16N2O. It is a diamine, meaning it contains two amine groups, and it is characterized by the presence of a methoxyethyl group attached to one of the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(2-methoxyethyl)amine typically involves the reaction of 3-aminopropylamine with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Aminopropylamine+2-Methoxyethanol→this compound

The reaction is usually conducted in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amine bond. The reaction temperature and time are carefully controlled to optimize the yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps, such as distillation or crystallization, to obtain a high-purity product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality and consistency of the final product.

化学反応の分析

Types of Reactions

(3-Aminopropyl)(2-methoxyethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: The amine groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution Reagents: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines. Substitution reactions can result in the formation of various substituted amines or other derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development:

(3-Aminopropyl)(2-methoxyethyl)amine has been investigated as a potential pharmacological agent. It serves as a building block for synthesizing various biologically active compounds. For instance, derivatives of this compound have shown promise in modulating dopamine receptors, which are critical in treating neurological disorders such as schizophrenia and Parkinson's disease. A study synthesized several derivatives, including 1-(3-((2-Methoxyethyl)(methyl)amino)propyl)-3,4-dihydroquinolin-2(1H)-one, demonstrating its potential efficacy as a dopamine receptor D2 modulator .

Case Study:

In a pilot study, researchers synthesized multiple derivatives from this compound and evaluated their biological activity. The results indicated that certain derivatives exhibited significant receptor binding affinity, suggesting potential therapeutic applications .

Polymer Science

Polymer Crosslinking Agent:

The compound is utilized as a crosslinking agent in the formulation of epoxy resins and polyurethane systems. Its low viscosity and high reactivity facilitate the production of durable materials with enhanced mechanical properties. These resins are used in coatings, adhesives, and composite materials.

Data Table: Applications in Polymer Systems

| Application Type | Description | Benefits |

|---|---|---|

| Epoxy Resins | Used as a hardener in epoxy formulations | Low viscosity, improved mechanical properties |

| Polyurethanes | Acts as a crosslinker for polyurethane compositions | Enhanced durability and chemical resistance |

| Adhesives | Improves adhesion properties in various substrates | Strong bonding characteristics |

Materials Engineering

Corrosion Inhibitors:

this compound is explored for its application as a corrosion inhibitor in coatings and metal treatments. Its amino groups can form protective films on metal surfaces, thereby reducing oxidation and degradation.

Case Study:

Research has demonstrated that incorporating this compound into protective coatings significantly enhances the corrosion resistance of steel substrates exposed to harsh environments. The protective mechanism involves the formation of stable complexes with metal ions .

Chemical Synthesis

Intermediates in Organic Synthesis:

This compound serves as an important intermediate for synthesizing more complex organic molecules. Its functional groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 1-(3-((2-Methoxyethyl)(methyl)amino)propyl)-... | 52 |

| Coupling Reaction | Macrocyclic compounds with tris(3-aminopropyl)... | 38 |

作用機序

The mechanism of action of (3-Aminopropyl)(2-methoxyethyl)amine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and function. The methoxyethyl group can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.

類似化合物との比較

Similar Compounds

(3-Aminopropyl)amine: A simpler diamine with similar reactivity but lacking the methoxyethyl group.

(2-Methoxyethyl)amine: Contains the methoxyethyl group but only one amine group.

N-(2-Methoxyethyl)-1,3-propanediamine: A closely related compound with similar structure and properties.

Uniqueness

(3-Aminopropyl)(2-methoxyethyl)amine is unique due to the presence of both the 3-aminopropyl and 2-methoxyethyl groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in different fields of research.

生物活性

(3-Aminopropyl)(2-methoxyethyl)amine, also known as 2-Methoxyethyl-3-aminopropylamine, is a compound with significant biological activity. This article reviews its biochemical properties, mechanisms of action, and potential applications in research and medicine, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₅H₁₃N₃O

- CAS Number : 187150-19-2

- Molecular Weight : 115.18 g/mol

- Functional Groups : Amino group, ether group

The compound features a primary amine and an ether, which contribute to its reactivity and biological interactions.

This compound primarily acts as a bioconjugation agent due to its amine functionality. It can form stable covalent bonds with various biomolecules, facilitating the study of cellular processes.

Key Mechanisms:

- Covalent Bond Formation : The amino group can react with electrophilic sites on proteins and nucleic acids, leading to the formation of stable conjugates.

- Bioconjugation Applications : The compound is utilized in labeling studies, allowing researchers to track biomolecules in live cells.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds derived from this amine have been evaluated for their efficacy against Mycobacterium tuberculosis and other bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 12.5 | Mycobacterium tuberculosis |

| Derivative B | 25.0 | Staphylococcus aureus |

These findings suggest that modifications to the basic structure can enhance antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays conducted on HepG2 liver cancer cells indicate that this compound and its derivatives can induce cell death at higher concentrations while remaining non-toxic at lower doses.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

This dose-dependent response highlights the importance of optimizing concentrations in therapeutic applications.

Case Studies

- Nanoparticle Conjugation : A study demonstrated the successful conjugation of this compound to cerium oxide nanoparticles for targeted drug delivery in cancer therapy. The conjugates exhibited high stability in serum and effective targeting of tumor cells, indicating potential for use in radiopharmaceuticals .

- Protein Labeling : In another investigation, researchers utilized this compound for the selective labeling of proteins within cellular environments. This approach allowed for real-time tracking of protein interactions and localization, enhancing understanding of cellular dynamics.

Safety and Toxicological Data

While this compound is generally considered safe at low concentrations, higher doses have been associated with cytotoxic effects. Safety data indicate that proper handling and dosage optimization are crucial to mitigate potential toxic effects during experimental applications.

特性

IUPAC Name |

N'-(2-methoxyethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVKUHWARTYVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450337 | |

| Record name | (3-aminopropyl)(2-methoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187150-19-2 | |

| Record name | (3-aminopropyl)(2-methoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。